molecular formula C9H10BrN3O2 B12213927 2-Bromo-N-hydrazinocarbonylmethyl-benzamide

2-Bromo-N-hydrazinocarbonylmethyl-benzamide

Cat. No.: B12213927
M. Wt: 272.10 g/mol
InChI Key: IKQYDADQLJCLCB-UHFFFAOYSA-N
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Description

2-Bromo-N-hydrazinocarbonylmethyl-benzamide is an organic compound with the molecular formula C9H10BrN3O2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a hydrazinocarbonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-hydrazinocarbonylmethyl-benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the ortho position of the benzene ring.

    Hydrazinocarbonylmethylation: The brominated benzamide is then reacted with hydrazine and formaldehyde to introduce the hydrazinocarbonylmethyl group.

The reaction conditions for these steps generally include:

    Bromination: Carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Hydrazinocarbonylmethylation: Conducted in a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To handle large volumes of reactants and products.

    Purification steps: Including recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-hydrazinocarbonylmethyl-benzamide undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The hydrazinocarbonylmethyl group can undergo oxidation to form corresponding oxides or reduction to form hydrazine derivatives.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution reactions: Yield various substituted benzamides depending on the nucleophile used.

    Oxidation reactions: Produce oxides of the hydrazinocarbonylmethyl group.

    Reduction reactions: Form hydrazine derivatives.

Scientific Research Applications

2-Bromo-N-hydrazinocarbonylmethyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-hydrazinocarbonylmethyl-benzamide involves its interaction with specific molecular targets:

    Molecular targets: Enzymes and proteins that are involved in various biochemical pathways.

    Pathways involved: The compound can inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

2-Bromo-N-hydrazinocarbonylmethyl-benzamide can be compared with other similar compounds, such as:

    4-Bromo-N-hydrazinocarbonylmethyl-benzamide: Similar structure but with the bromine atom at the para position.

    2-Bromo-N-methylbenzamide: Lacks the hydrazinocarbonylmethyl group.

    2-Bromo-N-phenylbenzamide: Contains a phenyl group instead of the hydrazinocarbonylmethyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinocarbonylmethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

2-bromo-N-(2-hydrazinyl-2-oxoethyl)benzamide

InChI

InChI=1S/C9H10BrN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14)

InChI Key

IKQYDADQLJCLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN)Br

Origin of Product

United States

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